9-Chloro-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound belonging to the class of pyrido[1,2-a]pyrimidin-4-ones, which are characterized by their bicyclic structure comprising a pyridine and a pyrimidine ring. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry, particularly as a scaffold for drug development.
9-Chloro-pyrido[1,2-a]pyrimidin-4-one is classified under the following categories:
The synthesis of 9-chloro-pyrido[1,2-a]pyrimidin-4-one can be achieved through several methods:
The copper-catalyzed method is particularly advantageous due to its simplicity, scalability, and the use of nonprecious metals, making it cost-effective compared to palladium or rhodium-catalyzed approaches.
The molecular structure of 9-chloro-pyrido[1,2-a]pyrimidin-4-one features:
The molecular formula is , with a molar mass of approximately 201.61 g/mol. The compound typically exhibits distinct spectral characteristics in nuclear magnetic resonance (NMR) and mass spectrometry analyses.
9-Chloro-pyrido[1,2-a]pyrimidin-4-one participates in various chemical reactions:
These reactions often require specific conditions such as temperature control, choice of solvents (e.g., dimethylformamide), and careful monitoring of reaction progress through techniques like thin-layer chromatography.
The mechanism of action for 9-chloro-pyrido[1,2-a]pyrimidin-4-one involves:
The efficiency and selectivity of these mechanisms are influenced by reaction conditions such as temperature, solvent choice, and catalyst loadings.
Spectroscopic data (NMR, IR) provide insights into structural features:
9-Chloro-pyrido[1,2-a]pyrimidin-4-one has significant applications in:
The pyrido[1,2-a]pyrimidin-4-one core emerged as a structurally constrained bioisostere of quinoline and pyrimidine heterocycles, combining the pharmacological advantages of both systems. Early synthetic routes relied on acid-catalyzed cyclocondensations of 2-aminopyridines with β-ketoesters, but suffered from harsh conditions and limited functional group tolerance. The scaffold’s pharmaceutical relevance became evident through derivatives like pirenperone (antipsychotic) and risdiplam (spinal muscular atrophy drug), which demonstrated high affinity for CNS targets and RNA-splicing modulators [3] [6].
Table 1: Evolution of Synthetic Strategies for Pyrido[1,2-a]pyrimidin-4-ones
Method | Catalyst/Conditions | Key Advantages | Limitations | Yield Range |
---|---|---|---|---|
Acid-Catalyzed Cyclization | H₂SO₄, Δ | Simple setup | Low regioselectivity | 30–50% |
CuI-Catalyzed Coupling | CuI/Mephos, K₂CO₃, DMF, 130°C | Broad substrate scope | High-temperature requirement | 70–94% |
Electrochemical Selenylation | Pt electrodes, nBu₄NPF₆, MeCN | Oxidant-free, mild conditions | Limited to selenylation | 67–96% |
Metal-Free Cyclization | Cs₂CO₃, toluene, 150°C | No transition metals, high efficiency | Restricted to specific precursors | 90–98% |
The introduction of chlorine at C9 transforms the parent scaffold into a versatile electrophilic warhead. This halogen enhances σ-hole interactions with nucleophilic residues (e.g., Lys, His) and serves as a synthetic handle for cross-coupling, nucleophilic displacement, or transition metal-catalyzed functionalization.
Synthetic Leverage: The chlorine atom enables Suzuki-Miyaura couplings, aminations, and cyclizations. For example, 9-chloro-7-fluoro-pyrido[1,2-a]pyrimidin-4-one (CAS: 1449598-86-0) undergoes Pd-catalyzed arylation with p-tolylboronic acid, yielding biaryl derivatives for anticancer screening [5] [8].
Biological Impact:
Table 2: Key Properties and Applications of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one
Property | Value/Descriptor | Biological Relevance | Reference |
---|---|---|---|
CAS Registry | 1449598-86-0 | Unique identifier for sourcing | [8] |
Molecular Formula | C₈H₄ClFN₂O | Framework for derivatization | [8] |
SMILES | O=C1C=C(Cl)N=C2N1C=C(F)C=C2 | Virtual screening input | [8] |
VEGFR-2 Inhibition (IC₅₀) | 0.009 µM (derivative 10k) | Antiangiogenic activity in HUVECs | [4] |
KRAS-G12D Binding | ΔG = −10.4 kcal/mol | Disruption of oncogenic signaling | [4] |
Antibacterial Activity | MIC = 3.1 µg/mL (S. aureus) | Targeting folate synthesis | [6] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: